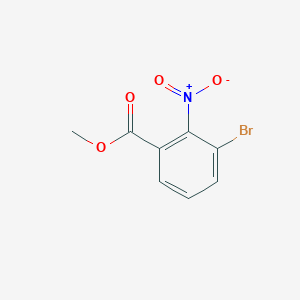

Methyl 3-bromo-2-nitrobenzoate

Description

Significance of Halogenated and Nitrated Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Halogenated and nitrated benzoate esters are a class of organic compounds that play a crucial role as versatile building blocks in organic synthesis. The presence of both a halogen (like bromine) and a nitro group on the aromatic ring significantly influences the molecule's reactivity. smolecule.com

The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming groups to the meta position. nih.gov This deactivation, however, makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in forming new bonds. The bromine atom is a good leaving group in such substitution reactions and can also participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The ester functional group can be readily hydrolyzed to a carboxylic acid or converted to other functional groups, adding to the synthetic utility of these compounds. This combination of reactive sites allows chemists to strategically build complex molecular architectures, which is essential in the development of pharmaceuticals, agrochemicals, and materials science. smolecule.comchemimpex.com

Overview of the Compound's Role in Research and Development Trajectories

Methyl 3-bromo-2-nitrobenzoate and its isomers serve as important intermediates in various research and development areas.

Pharmaceutical Synthesis: These compounds are foundational in the synthesis of a range of pharmaceutical agents. chemicalbook.com For instance, related compounds like methyl 2-bromomethyl-3-nitrobenzoate are crucial intermediates in the synthesis of drugs such as lenalidomide (B1683929), an antineoplastic agent. chemicalbook.com The strategic placement of the bromo and nitro groups allows for sequential reactions to build the complex structures of modern therapeutics. Research has shown that derivatives of nitrobenzoates can exhibit biological activities, including antibacterial and antitumor properties, often attributed to the presence of the nitro group. smolecule.com

Agrochemical Development: Similar to pharmaceuticals, the synthesis of advanced agrochemicals often relies on versatile intermediates like halogenated nitrobenzoates. smolecule.com These building blocks enable the creation of novel pesticides and herbicides.

Material Science: The unique electronic properties conferred by the nitro and bromo substituents make these compounds and their derivatives useful in the development of new materials. smolecule.com For example, they can be utilized in creating photoactive materials that respond to light, with potential applications in sensors and data storage. smolecule.com

Chemical Research: In academic and industrial research, these compounds are employed to study reaction mechanisms and develop new synthetic methodologies. smolecule.com The predictable reactivity of the functional groups allows for the exploration of new chemical transformations and the optimization of existing ones.

In essence, the strategic combination of a bromine atom, a nitro group, and a methyl ester on a benzene ring provides a powerful and versatile platform for chemical innovation across multiple scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVJUANCLHFOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for Methyl 3 Bromo 2 Nitrobenzoate

Direct Synthesis Approaches to Methyl 3-bromo-2-nitrobenzoate

Direct approaches to this compound offer the most straightforward synthetic routes, typically involving the introduction of a nitro, bromo, or methyl ester group onto a precursor that already contains the other two functionalities. The success of these methods hinges on controlling the regioselectivity of the reactions to favor the desired 3-bromo-2-nitro substitution pattern.

Nitration of Methyl 3-bromobenzoate: Regioselectivity and Reaction Conditions

The nitration of methyl 3-bromobenzoate is a classic example of an electrophilic aromatic substitution reaction. grabmyessay.com The substituent groups on the benzene (B151609) ring, a bromine atom and a methyl ester group, are both deactivating and meta-directing. rsc.orgwordpress.com However, the directing effects are not absolute, and the reaction conditions must be carefully controlled to maximize the yield of the desired product, this compound.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com The temperature of the reaction is a critical parameter. Lower temperatures, often between 0 and 15°C, are generally employed to control the reaction rate and improve the regioselectivity. grabmyessay.comyoutube.com At higher temperatures, the formation of dinitrated and other isomeric byproducts can become more significant.

The regioselectivity of the nitration is governed by the electronic effects of the existing substituents. The electron-withdrawing nature of both the bromo and methyl ester groups deactivates the aromatic ring towards electrophilic attack. The positions ortho and para to these groups are more deactivated than the meta positions. Therefore, the incoming electrophile, the nitronium ion, will preferentially attack the less deactivated positions. In the case of methyl 3-bromobenzoate, the positions C2, C4, and C6 are all ortho or para to one of the deactivating groups. The C2 position is ortho to the bromine atom and meta to the ester group. The C4 position is para to the bromine atom and ortho to the ester group. The C6 position is ortho to the ester group and meta to the bromine atom. The C5 position is meta to both groups. While the meta-directing influence of both groups would suggest substitution at C5, the formation of this compound indicates that substitution at the C2 position is a significant pathway. The relative yields of the different isomers will depend on a complex interplay of steric and electronic factors.

Table 1: Reaction Conditions for the Nitration of Methyl 3-bromobenzoate

| Reagents | Catalyst | Temperature | Key Outcome |

| Concentrated Nitric Acid | Concentrated Sulfuric Acid | 0-15°C | Formation of this compound and other isomers. |

Bromination of Methyl 2-nitrobenzoate (B253500): Positional Isomerism and Control

An alternative direct approach is the bromination of methyl 2-nitrobenzoate. In this electrophilic aromatic substitution, the nitro group is a strong deactivating and meta-directing group. savemyexams.com The methyl ester is also deactivating and meta-directing. Therefore, the incoming bromine electrophile is expected to substitute at the positions meta to both groups.

The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it more electrophilic. wordpress.com The directing effects of the nitro and ester groups reinforce each other, strongly favoring substitution at the C5 position to yield methyl 5-bromo-2-nitrobenzoate. However, the formation of the desired this compound, where bromine is introduced at a position meta to the nitro group but ortho to the ester, can also occur, albeit likely as a minor product under standard conditions. Achieving selective bromination at the C3 position would require overcoming the strong directing influence of the nitro group, which presents a significant synthetic challenge. Positional isomerism is a key consideration in this reaction, as multiple bromo-substituted products can be formed. researchgate.netyoutube.com The separation of these isomers can be difficult, often requiring chromatographic techniques.

Esterification of 3-bromo-2-nitrobenzoic Acid and Related Acids

A highly effective and common method for the synthesis of this compound is the esterification of 3-bromo-2-nitrobenzoic acid. This reaction involves the conversion of the carboxylic acid functional group into a methyl ester. A variety of esterification methods can be employed.

One of the most common methods is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ub.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by reacting it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-2-nitrobenzoyl chloride can then be reacted with methanol to give the desired methyl ester. This two-step process is often very efficient and avoids the equilibrium limitations of Fischer esterification.

Another method involves the use of diazomethane (B1218177). ub.edu While highly effective and often giving quantitative yields, diazomethane is a toxic and explosive reagent, which limits its use to small-scale syntheses.

Multi-Step Synthesis Pathways for Aryl Bromides and Nitro-Aromatics as Precursors

In cases where direct approaches are not efficient or lead to difficult-to-separate isomeric mixtures, multi-step synthetic sequences can be employed. libretexts.orglibretexts.org These pathways involve the sequential introduction of the bromo, nitro, and methyl ester functionalities onto an aromatic scaffold. The order of the reactions is crucial to ensure the correct regiochemistry of the final product. masterorganicchemistry.com

Formation of Bromo-Nitrated Aromatic Scaffolds

The synthesis of a bromo-nitrated aromatic precursor is a key step in many multi-step routes. For example, starting from a simple aromatic compound like toluene (B28343), a sequence of nitration and bromination reactions can be used to install the required substituents. The order of these reactions is critical. For instance, nitration of toluene, an ortho, para-director, followed by bromination would lead to a mixture of isomers that are not on the direct pathway to the target molecule.

A more strategic approach might involve starting with a compound that already has one of the desired substituents and then introducing the second. For example, starting with 3-bromotoluene (B146084), nitration would be expected to occur at the positions ortho and para to the methyl group, and meta to the bromine. This would lead to a mixture of isomers, including 3-bromo-2-nitrotoluene (B1267226) and 3-bromo-4-nitrotoluene. Subsequent oxidation of the methyl group to a carboxylic acid would then provide the corresponding bromo-nitrobenzoic acids, which could then be esterified.

A patent describes a multi-step synthesis of 3-bromo-2-nitrobenzaldehyde (B145937) starting from 1,3-dibromo-2-nitrobenzene. google.com This intermediate is then subjected to a series of reactions including substitution, decarboxylation, and oxidation to eventually form 3-bromo-2-nitrobenzoic acid, which can then be esterified. google.com

Functional Group Interconversions Leading to the Methyl Ester

Once a suitable bromo-nitrated aromatic scaffold with a precursor to the ester group is in hand, a functional group interconversion is required to form the final methyl ester. kaust.edu.saacs.orgnih.gov A common strategy involves the oxidation of a methyl group to a carboxylic acid, as mentioned previously. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid is then esterified as described in section 2.1.3.

Another approach could involve the conversion of other functional groups into the methyl ester. For instance, if the precursor contains a nitrile group (-CN), it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, followed by esterification. While less common for this specific target, other functional group interconversions are a staple of organic synthesis. fiveable.me

Table 2: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Nitration | Methyl 3-bromobenzoate | Electrophilic Aromatic Substitution | Fewer steps | Potential for isomeric mixtures, requires careful control of reaction conditions |

| Direct Bromination | Methyl 2-nitrobenzoate | Electrophilic Aromatic Substitution | Fewer steps | Poor regioselectivity for the desired isomer, difficult separation |

| Esterification | 3-bromo-2-nitrobenzoic acid | Fischer Esterification or Acyl Halide formation followed by reaction with methanol | High yield, good regiocontrol | Requires synthesis of the starting carboxylic acid |

| Multi-step Synthesis | Simple aromatics (e.g., Toluene) | Nitration, Bromination, Oxidation, Esterification | Allows for precise control of substituent placement | Longer reaction sequence, potentially lower overall yield |

Optimization of Synthetic Yields and Purity Profiles

The successful synthesis of this compound hinges on the careful selection and optimization of reaction conditions. Both catalytic choices and the reaction environment, including solvents and temperature, play pivotal roles in maximizing product yield and minimizing the formation of unwanted isomers and byproducts.

Catalytic Strategies for Enhanced Efficiency

In the nitration of a benzene ring, the de facto catalytic system is concentrated sulfuric acid used in conjunction with nitric acid. masterorganicchemistry.comsavemyexams.com The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. masterorganicchemistry.comsavemyexams.com For substrates that are deactivated by electron-withdrawing groups, such as the methyl ester group in methyl benzoate (B1203000), these strong acidic conditions are necessary to drive the reaction forward. echemi.com

For the bromination step, Lewis acids are the most common catalysts employed to polarize the Br-Br bond in molecular bromine (Br₂), thereby generating a potent electrophile. msu.eduwordpress.com Catalysts such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are standard choices. msu.eduwordpress.com An alternative and often milder brominating agent is N-Bromosuccinimide (NBS), which can be used with various catalysts or initiators depending on the substrate and desired outcome. amazonaws.comsci-hub.se In some syntheses, particularly in the preparation of precursors, radical bromination using NBS with a radical initiator like 2,2′-Azobisisobutyronitrile (AIBN) is employed, though this is more typical for substitution on alkyl side chains rather than the aromatic ring itself. amazonaws.com

| Reaction Type | Catalyst/Co-reagent | Active Electrophile | Function and Application Notes |

|---|---|---|---|

| Nitration | H₂SO₄ (Sulfuric Acid) | NO₂⁺ (Nitronium ion) | Acts as a dehydrating agent and protonates HNO₃ to generate the powerful nitronium electrophile, essential for deactivated rings. masterorganicchemistry.commsu.edu |

| Bromination | FeBr₃ (Ferric Bromide) or AlCl₃ (Aluminum Chloride) | δ+Br-Br-Feδ-Br₃ | Lewis acid that polarizes molecular bromine (Br₂), making it a much stronger electrophile for attacking the aromatic ring. wordpress.com |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ source | A versatile and solid source of electrophilic bromine, often considered safer and more selective than liquid Br₂. sci-hub.se |

| Acylation (Friedel-Crafts) | AlCl₃ (Aluminum Chloride) | R-C≡O⁺ (Acylium ion) | Used to introduce an acyl group. The reaction is generally only effective on aromatic systems as reactive as or more reactive than halobenzenes. msu.edu |

Solvent Effects and Reaction Parameter Optimization

The selection of a solvent is not a trivial matter; it can profoundly influence reaction rates and product distribution. For electrophilic aromatic substitutions, the solvent must be inert to the strong electrophiles and catalysts used. Common choices for bromination include non-polar solvents like carbon disulfide or chlorinated solvents such as dichloromethane. sci-hub.semsu.edu

For reactions involving polar starting materials or intermediates, such as substituted benzoic acids, more polar solvents may be required. Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often used in nucleophilic substitution steps or in the formation of benzoate esters. nih.gov However, highly polar solvents can sometimes lead to lower yields in electrophilic substitutions by competing for the catalyst or promoting side reactions. mdpi.com

Temperature control is another critical parameter. Nitration reactions are highly exothermic and are typically conducted at low temperatures (e.g., 0–10 °C) to prevent over-nitration and the formation of undesirable byproducts. Conversely, if the aromatic ring is strongly deactivated, heating may be necessary to achieve a reasonable reaction rate. For instance, the bromination of the highly deactivated nitrobenzene (B124822) requires a temperature of 140 °C, whereas the nitration can proceed at 95 °C. msu.edulibretexts.org

| Parameter | Condition | Effect on Reaction | Example Application |

|---|---|---|---|

| Solvent Polarity | Non-polar (e.g., CH₂Cl₂, CCl₄) | Generally inert and suitable for reactions with Lewis acid catalysts. Does not solvate ionic intermediates as effectively. | Friedel-Crafts reactions and many halogenations. sci-hub.semsu.edu |

| Polar Aprotic (e.g., DMF, DMSO) | Can increase solubility of polar reactants. May complex with Lewis acids, potentially reducing catalytic activity. Often used in nucleophilic aromatic substitution (SNAr). mdpi.com | Synthesis steps involving morpholine (B109124) coupling to a nitro-substituted ring. | |

| Temperature | Low (0-10 °C) | Controls highly exothermic reactions, improves selectivity, and minimizes byproduct formation (e.g., polysubstitution). | Nitration of many activated and moderately deactivated benzene derivatives. |

| High (Reflux/Heating) | Required to overcome the high activation energy for reactions on strongly deactivated rings. | Bromination or nitration of nitrobenzene. msu.edulibretexts.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of electrophilic aromatic substitution is essential for predicting and controlling the outcome of the synthesis of polysubstituted aromatic compounds like this compound. The regiochemistry is dictated by the electronic effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Mechanisms in Bromo- and Nitro-Substituted Systems

The cornerstone of synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction. This process universally follows a two-step mechanism. msu.edu

Formation of the Sigma Complex: In the first, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺, such as NO₂⁺ or "Br⁺"). masterorganicchemistry.commsu.edu This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu

Restoration of Aromaticity: In the second, much faster step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the stable aromatic π-system and yields the substituted product. masterorganicchemistry.com

In the context of bromo- and nitro-substituted systems, the generation of the electrophile is a critical preliminary step. For nitration, the NO₂⁺ electrophile is formed by the reaction of nitric acid with the sulfuric acid catalyst. savemyexams.commsu.edu For bromination, the Lewis acid catalyst (e.g., FeBr₃) coordinates with a bromine molecule, polarizing it and making one bromine atom highly electrophilic and susceptible to attack by the benzene ring. wordpress.com

Insights into Regioselectivity Directing Effects of Substituents

The final arrangement of substituents in this compound is a direct consequence of the directing effects of the functional groups involved during the synthetic sequence. The stability of the intermediate sigma complex determines the position of substitution. minia.edu.eg

Ester Group (-COOCH₃): The methyl ester group is a moderately deactivating, meta-directing group. wordpress.comminia.edu.eg It withdraws electron density from the aromatic ring through both the inductive effect (due to the electronegative oxygen atoms) and a resonance effect, which pulls electron density out of the ring. This deactivation makes the ring less reactive than benzene. The electron withdrawal is most pronounced at the ortho and para positions, which can be seen by drawing the resonance structures of the sigma complex. An attack at the meta position avoids placing the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing ester group, making the meta intermediate more stable (or less unstable) than the ortho and para intermediates. wordpress.comwikipedia.org

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating, meta-directing groups. minia.edu.egmakingmolecules.com Its powerful electron-withdrawing nature, through both induction and resonance, makes the ring highly electron-deficient, especially at the ortho and para positions. minia.edu.egwikipedia.org When an electrophile attacks at the ortho or para position of nitrobenzene, one of the resulting resonance forms of the sigma complex places a positive charge on the carbon adjacent to the positively charged nitrogen of the nitro group. This juxtaposition of two positive charges is highly unfavorable, severely destabilizing the intermediate. minia.edu.eg The meta attack pathway avoids this destabilizing interaction, making it the favored route. makingmolecules.com

The synthesis of this compound requires a synthetic route that carefully navigates these competing directing effects. A direct bromination of methyl 3-nitrobenzoate, for example, would likely not yield the desired product, as both the ester and nitro groups direct to the 5-position. Therefore, a multi-step synthesis starting from a different precursor, such as 3-bromotoluene followed by nitration and subsequent oxidation and esterification, is a more plausible strategy to achieve the specific 2,3-substitution pattern relative to the carboxyl group. libretexts.org

Chemical Reactivity and Advanced Transformation Studies of Methyl 3 Bromo 2 Nitrobenzoate

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a primary site for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Its reactivity is significantly influenced by the presence of the ortho-nitro group and the meta-ester group.

The bromine atom in methyl 3-bromo-2-nitrobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring towards attack by nucleophiles. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles, such as amines or thiols, to yield new derivatives. smolecule.com For instance, reactions with ammonia (B1221849) or primary amines can produce the corresponding 3-amino-2-nitrobenzoate derivatives, while treatment with alkoxides or hydroxides can introduce oxygen-based functionalities. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing substituents that can delocalize the negative charge. researchgate.net

The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form biaryl structures. This compound can react with various arylboronic acids in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base. nih.gov The higher reactivity of the C-Br bond compared to a C-Cl bond allows for selective coupling if other halogens are present. For example, the coupling of methyl 3-chloro-2-nitrobenzoate (B13357121) with phenylboronic acid has been demonstrated, suggesting a similar transformation is readily achievable with the bromo-analogue. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of this compound with an activated alkene like n-butyl acrylate (B77674) would be expected to yield a trans-alkenylated product, a characteristic outcome of the Heck reaction. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. ambeed.comnih.gov The process is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would lead to the synthesis of the corresponding 3-alkynyl-2-nitrobenzoate derivative. nih.gov Copper-free Sonogashira protocols have also been developed and are effective for a wide range of aryl bromides. beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical yet highly plausible reaction outcomes based on established principles of cross-coupling reactions for similar substrates.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Methyl 3-aryl-2-nitrobenzoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., NEt₃) | Methyl 3-(alkenyl)-2-nitrobenzoate |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂, CuI, Base (e.g., NEt₃) | Methyl 3-(alkynyl)-2-nitrobenzoate |

The direct formation of Grignard (RMgX) or organolithium (RLi) reagents from this compound is highly challenging. sci-hub.se These organometallic reagents are powerful bases and nucleophiles that are generally incompatible with electrophilic functional groups like esters and nitro groups. libretexts.orglibretexts.org

Grignard Reagents: Attempting to form a Grignard reagent by reacting this compound with magnesium metal would likely fail. libretexts.orglibretexts.org The highly reactive Grignard reagent, if formed, would readily react with the ester or nitro group of another molecule, leading to a complex mixture of side products. sci-hub.se Everything must be perfectly dry during Grignard reagent preparation as they react with water to form alkanes. libretexts.org

Organolithiums: Similarly, the reaction with lithium metal or halogen-lithium exchange with reagents like n-butyllithium is problematic. masterorganicchemistry.com The high reactivity of organolithiums often leads to self-reaction or reaction with the existing electrophilic functionalities in the molecule, especially at temperatures above -100 °C. sci-hub.se The presence of both a nitro and an ester group makes the formation of a stable aryllithium intermediate from this substrate highly improbable under standard conditions.

Reactivity of the Nitro Group

The nitro group is a dominant electronic feature of the molecule, profoundly influencing its reactivity. It serves as a key functional group for further transformations and significantly impacts the reactivity of the aromatic ring itself.

The reduction of the nitro group to an amine is a fundamental and reliable transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's electronic properties and reactivity. A common product of this reduction is methyl 3-bromo-2-aminobenzoate. smolecule.com

Standard methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method. smolecule.com

Metal/Acid Reduction: The use of metals like iron powder, tin, or zinc in the presence of an acid (such as hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. chemicalbook.com For instance, a related compound, methyl 5-bromo-2-hydroxy-3-nitrobenzoate, is reduced to the corresponding amine in 78% yield using iron powder and saturated ammonium (B1175870) chloride solution. chemicalbook.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Typical Product |

| H₂, Pd/C | Catalytic hydrogenation. Generally clean with high yields. | Methyl 3-bromo-2-aminobenzoate |

| Fe, HCl or NH₄Cl | Dissolving metal reduction. Cost-effective and widely used. chemicalbook.com | Methyl 3-bromo-2-aminobenzoate |

| SnCl₂, HCl | Stannous chloride reduction. Another common laboratory method. | Methyl 3-bromo-2-aminobenzoate |

The substituents on the benzene (B151609) ring of this compound collectively exert a strong influence on its susceptibility to further electrophilic aromatic substitution (EAS).

Deactivating Nature: Both the nitro group (-NO₂) and the methyl ester group (-CO₂Me) are powerful electron-withdrawing groups. vaia.comwvu.edu They pull electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus strongly deactivated towards electrophilic attack. masterorganicchemistry.comuoanbar.edu.iq Nitrobenzene (B124822), for example, is about 100,000 times less reactive than benzene in EAS reactions. uoanbar.edu.iq The bromine atom is also a deactivating group due to its strong inductive electron withdrawal. uoanbar.edu.iq The cumulative effect of these three deactivating groups makes further electrophilic substitution on this ring extremely difficult, requiring harsh reaction conditions. grabmyessay.com

Directing Effects: In the hypothetical case of a forced electrophilic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile.

The nitro group is a strong meta-director. vaia.comyoutube.com

The ester group is also a meta-director. vaia.comaiinmr.com

The bromine atom is an ortho, para-director, despite being deactivating. uoanbar.edu.iqyoutube.com

The positions ortho and para to the bromine are positions 2 and 4 (relative to the bromine at position 3). The position meta to the nitro group is position 4. The position meta to the ester group is position 5. The directing effects are therefore somewhat conflicting. However, the overwhelming deactivation of the ring by the nitro and ester groups makes predicting a major product for an electrophilic substitution reaction largely a theoretical exercise, as such reactions are generally unfavorable. libretexts.org

Transformations Involving the Methyl Ester Functionality

The methyl ester group of this compound is a primary site for chemical modification, allowing for its conversion into a variety of other functional groups, including carboxylic acids, different esters, alcohols, and aldehydes.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 3-bromo-2-nitrobenzoic acid)

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Base-catalyzed hydrolysis (saponification) is typically faster and involves reacting the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to yield the free carboxylic acid. The presence of the electron-withdrawing nitro group can facilitate this reaction.

Acid-catalyzed hydrolysis is an equilibrium-driven process, generally requiring elevated temperatures and the use of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium.

Research on analogous compounds, such as ethyl 3-methyl-2-nitrobenzoate, shows that hydrolysis can proceed with high yields, often exceeding 85% after purification. For instance, the hydrolysis of a benzimidazole (B57391) derivative formed from a substituted nitrobenzoate was successfully carried out using NaOH in ethanol. medcraveonline.com

| Reaction | Reagents/Conditions | Product | Notes |

| Basic Hydrolysis | 1. NaOH (aq), heat2. H⁺ (e.g., HCl) | 3-bromo-2-nitrobenzoic acid | The nitro group helps stabilize the carboxylate intermediate. |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 3-bromo-2-nitrobenzoic acid | Reversible reaction; often requires forcing conditions. |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group of this compound to produce, for example, ethyl or propyl esters.

Acid-catalyzed transesterification typically involves heating the methyl ester in an excess of another alcohol (e.g., ethanol) with a catalytic amount of a strong acid like H₂SO₄.

Base-catalyzed transesterification uses an alkoxide base (e.g., sodium ethoxide in ethanol). This method is generally faster but can be complicated by the potential for competing hydrolysis if water is present.

Studies on the structurally similar ethyl 3-methyl-2-nitrobenzoate demonstrate the feasibility of this reaction with various alcohols, with reaction rates depending on the nucleophilicity and steric hindrance of the alcohol. The ester group in related compounds like methyl 4-fluoro-5-methoxy-2-nitrobenzoate is noted as a key site for functionalization via transesterification. chemshuttle.com

| Reaction Type | Catalyst | Reactant Alcohol | Product |

| Acid-Catalyzed | H₂SO₄ | Ethanol | Ethyl 3-bromo-2-nitrobenzoate |

| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol | Ethyl 3-bromo-2-nitrobenzoate |

| Acid-Catalyzed | H₂SO₄ | Propanol | Propyl 3-bromo-2-nitrobenzoate |

Reduction to Alcohol or Aldehyde Derivatives (e.g., 3-bromo-2-nitrobenzyl alcohol)

The methyl ester functionality can be reduced to a primary alcohol or, under carefully controlled conditions, to an aldehyde.

The reduction to the primary alcohol, 3-bromo-2-nitrobenzyl alcohol , is typically accomplished using strong reducing agents. While lithium aluminum hydride (LiAlH₄) is a common choice for reducing esters, chemoselectivity can be an issue due to the presence of the reducible nitro group. A more selective approach involves the use of borane (B79455) complexes. For example, the reduction of the corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid, to 3-bromo-2-nitrobenzyl alcohol has been successfully achieved using a borane tetrahydrofuran (B95107) (BH₃·THF) complex, with yields reported to be between 83-86%. google.com This method is also applicable to the reduction of the ester. Similar reductions of substituted nitrobenzoic acids to their respective benzyl (B1604629) alcohols using diborane (B8814927) have also been documented. nih.gov

Direct reduction to the aldehyde is more challenging as it requires a partial reduction. This can sometimes be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce esters to aldehydes. Subsequent oxidation of the 3-bromo-2-nitrobenzyl alcohol, for instance with manganese dioxide, provides an alternative route to the aldehyde. google.com

| Transformation | Reagent(s) | Product | Yield | Reference |

| Reduction of Acid | Borane tetrahydrofuran (BH₃·THF) | 3-bromo-2-nitrobenzyl alcohol | 86.0% | google.com |

| Reduction of Acid | Diborane | 3-Bromo-5-nitrobenzyl alcohol | High | nih.gov |

| Oxidation of Alcohol | Manganese Dioxide (MnO₂) | 3-bromo-2-nitrobenzaldehyde (B145937) | - | google.com |

Tandem Reactions and One-Pot Syntheses Incorporating this compound

The multiple functional groups on this compound make it an excellent candidate for tandem reactions (where multiple bonds are formed in sequence in a single reaction) and one-pot syntheses (where reagents are added sequentially without isolating intermediates). These strategies are highly valued in modern organic synthesis for their efficiency and reduced waste.

Research has shown that related compounds, such as methyl 2-iodo-3-nitrobenzoate, can participate in tandem coupling and cyclization reactions. For example, a Sonogashira coupling with an alkyne followed by an intramolecular cyclization can be used to form isocoumarin (B1212949) structures. nus.edu.sg The nitro group in these reactions plays a crucial role in directing the cyclization pathway. nus.edu.sg

While specific examples starting directly with this compound are less common in the surveyed literature, its bromo- and nitro-substituted aromatic structure is ideal for such processes. For instance, the bromo group can be used for palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions), while the nitro and ester groups can be subsequently or simultaneously transformed.

One-pot syntheses of benzimidazoles have been developed using substituted nitrobenzoates, where a reducing agent like sodium dithionite (B78146) reduces the nitro group to an amine, which then condenses with an aldehyde in the same pot to form the heterocyclic ring. medcraveonline.comresearchgate.net These examples highlight the potential of this compound to serve as a key building block in complex, multi-step syntheses performed in a single reaction vessel.

Applications of Methyl 3 Bromo 2 Nitrobenzoate in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block in Multistep Pathways

The utility of Methyl 3-bromo-2-nitrobenzoate as a foundational building block stems from the differential reactivity of its three functional groups. This allows for sequential and selective transformations, making it an ideal starting point for the synthesis of intricate target molecules. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. yonedalabs.com This is a cornerstone of modern organic synthesis for constructing biaryl systems.

The nitro group is a versatile functional handle that can be readily reduced to an amino group using various reagents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of heterocyclic rings. Finally, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing further points for molecular diversification. This orthogonal reactivity allows chemists to meticulously plan synthetic routes, addressing one part of the molecule while leaving the others intact for future steps.

Application in Pharmaceutical Intermediate Synthesis

Substituted nitrobenzoic acids and their esters are crucial intermediates in the pharmaceutical industry. ontosight.aichemimpex.com The specific arrangement of substituents in this compound makes it a valuable precursor for creating complex scaffolds for drug discovery programs.

Precursor for Advanced Therapeutic Agents (e.g., Lenalidomide (B1683929) precursors)

While this compound is a key building block for various pharmaceutical compounds, it is important to distinguish it from its isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate , which is the widely documented precursor in the synthesis of the immunomodulatory drug Lenalidomide. researchgate.netgoogle.comgoogle.comchemicalbook.com In the established synthesis of Lenalidomide, the key step involves the radical bromination of the methyl group of Methyl 2-methyl-3-nitrobenzoate to form the benzylic bromide, Methyl 2-(bromomethyl)-3-nitrobenzoate. researchgate.net This isomer then undergoes cyclization with 3-aminopiperidine-2,6-dione (B110489) to form the core structure of Lenalidomide's nitro precursor. researchgate.net

The structural difference is critical, as highlighted in the table below. However, the core 2-nitrobenzoic acid framework is essential, and building blocks like this compound are vital for producing analogs and exploring new chemical space around these important therapeutic agents. The C-Br bond on the aromatic ring allows for the introduction of different substituents via coupling reactions, which is a common strategy in medicinal chemistry to develop derivatives with modified properties.

Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Niraparib analogs)

In the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of targeted cancer therapies, specific intermediates are required. For the PARP inhibitor Niraparib, published synthetic routes begin with Methyl 3-methyl-2-nitrobenzoate. portico.org This starting material is converted to the key aldehyde intermediate, Methyl 3-formyl-2-nitrobenzoate, via an intermediate that is, again, an isomer of the title compound: Methyl 3-(bromomethyl)-2-nitrobenzoate . portico.orglookchem.comgoogle.com

The synthesis of Niraparib showcases the importance of precise isomeric control. Although this compound is not the direct precursor in the most common route to Niraparib, its structural motif is highly relevant to the synthesis of other potential PARP inhibitors or related anticancer agents. The 3-halo-2-nitrobenzoate structure can be used to construct various heterocyclic cores that are central to the mechanism of many enzyme inhibitors. google.com

Table 1: Comparison of Isomeric Intermediates in Drug Synthesis

| Compound | Structure | Role in Synthesis |

| This compound | Aromatic ring bromination | Versatile building block for analogs and other complex molecules via C-Br bond functionalization (e.g., Suzuki coupling). |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Benzylic bromination | Documented key precursor for Lenalidomide . google.comresearchgate.net |

| Methyl 3-(bromomethyl)-2-nitrobenzoate | Benzylic bromination | Documented key precursor for Niraparib synthesis. portico.org |

Utility in Agrochemical and Specialty Chemical Development

The application of halogenated nitroaromatic compounds extends beyond pharmaceuticals into the development of agrochemicals and specialty chemicals. smolecule.com Isomers of the title compound are known to be used as intermediates in these sectors. lookchem.comvulcanchem.com The reactivity of the functional groups in this compound makes it a suitable candidate for constructing novel pesticides, herbicides, or fungicides. The nitro group is a common feature in biologically active molecules in agriculture, and the bromo-substituent provides a convenient handle for synthetic elaboration to optimize activity and properties.

Contributions to Heterocyclic Compound Synthesis

The ortho-nitro-haloaromatic motif present in this compound is a classic and powerful precursor for the synthesis of a wide variety of fused heterocyclic compounds. A common strategy involves the reduction of the nitro group to an amine, yielding in situ the highly reactive intermediate, methyl 2-amino-3-bromobenzoate. This intermediate can then undergo cyclization reactions. For instance, reaction with carbon disulfide could lead to a benzothiazole (B30560) ring system, while condensation with phosgene (B1210022) or its equivalents could form a benzoxazole (B165842) derivative. A study on the isomer 2-bromo-3-nitrobenzoic acid demonstrated its use in forming isocoumarin (B1212949) and indole (B1671886) structures, highlighting the utility of this substitution pattern for creating complex heterocyclic frameworks. rsc.org

Integration into Diverse Organic Reaction Sequences for Novel Molecular Architectures

The true strength of this compound lies in its capacity for integration into diverse and complex reaction sequences to generate novel molecular structures. A synthetic chemist can leverage its functionalities in a planned order to build molecular complexity efficiently.

Key transformations include:

Palladium-Catalyzed Cross-Coupling: The C-Br bond can be functionalized using Suzuki, Stille, Heck, or Sonogashira coupling reactions to introduce alkyl, vinyl, aryl, or alkynyl groups. yonedalabs.comnih.govrsc.org

Nitro Group Reduction: Reduction to an amine provides a nucleophilic center and a directing group for further aromatic substitutions or for building fused rings. smolecule.com

Ester Manipulation: The methyl ester can be saponified to a carboxylic acid, which can then be used for amide bond formation or other classic carboxylic acid reactions.

This programmable reactivity allows for the strategic construction of molecules with precise substitution patterns that would be difficult to achieve otherwise.

Table 2: Key Synthetic Reactions of this compound

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

| Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl |

| Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Nitro | Reduction | SnCl₂, HCl or H₂, Pd/C | Amino |

| Methyl Ester | Hydrolysis (Saponification) | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid |

| Methyl Ester | Amidation | Amine, heat or coupling agent | Amide |

Structure Activity Relationship Sar Studies and Derivative Development

Design and Synthesis of Analogs with Modified Substituents (e.g., different halogens, nitro group positions)

The core structure of methyl 3-bromo-2-nitrobenzoate offers multiple sites for modification, allowing for the systematic alteration of its electronic and steric properties. The synthesis of analogs often involves multi-step sequences that begin with a substituted benzoic acid or benzoate (B1203000) precursor.

Halogen Substitution: The bromine atom on the benzene (B151609) ring is a key site for modification. Analogs with different halogens, such as chlorine or fluorine, can be synthesized to modulate the electronic and lipophilic character of the molecule. For instance, the replacement of bromine with chlorine can be achieved through various synthetic routes, often involving the corresponding chloro-substituted nitrobenzoic acid. The choice of halogen can influence the reactivity of the compound in subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. acs.orgsci-hub.se

Nitro Group Position: The position of the nitro group significantly impacts the electronic properties of the aromatic ring. rsc.org The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. missouri.edu Synthesizing isomers with the nitro group at different positions (e.g., methyl 4-bromo-3-nitrobenzoate or methyl 5-bromo-2-nitrobenzoate) allows for a fine-tuning of the molecule's reactivity and potential biological interactions. These syntheses typically start from the appropriately substituted nitrobenzoic acid, which is then esterified. nih.gov

Other Substituent Modifications: Beyond halogen and nitro group alterations, other functional groups can be introduced to the aromatic ring to create a diverse library of analogs. For example, the introduction of a methyl group, as seen in methyl 3-bromo-2-methyl-5-nitrobenzoate, can alter the steric environment and electronic properties. nih.gov The synthesis of such compounds often involves the nitration of a substituted toluene (B28343) derivative followed by esterification. nih.gov Furthermore, the ester moiety itself can be modified, for example, by hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other esters. nih.gov

A general synthetic approach for creating analogs involves the following steps:

Starting Material Selection: Choosing a commercially available or readily synthesized substituted benzene derivative.

Nitration: Introduction of the nitro group using a mixture of nitric acid and sulfuric acid. nih.gov The position of nitration is directed by the existing substituents on the ring. missouri.edu

Halogenation: Introduction of a halogen atom, often via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst. acs.org

Esterification: Conversion of the carboxylic acid group to a methyl ester, typically by reaction with methanol (B129727) in the presence of an acid catalyst.

The table below summarizes some of the synthesized analogs and the key modifications made to the parent structure of this compound.

| Compound Name | Modification from Parent Structure |

| Methyl 3-chloro-2-nitrobenzoate (B13357121) | Bromine at position 3 replaced with chlorine. |

| Methyl 3-bromo-4-nitrobenzoate | Nitro group moved from position 2 to position 4. |

| Methyl 5-bromo-2-nitrobenzoate | Bromine at position 3 moved to position 5. |

| Methyl 3-bromo-2-methyl-5-nitrobenzoate | Methyl group added at position 2, nitro at position 5. nih.gov |

| 3-Bromo-2-nitrobenzoic acid | Methyl ester group hydrolyzed to a carboxylic acid. epa.gov |

Investigation of Positional Isomer Effects on Reactivity and Biological Activity

The arrangement of substituents on the benzene ring, known as positional isomerism, has a profound effect on the reactivity and biological activity of methyl bromo-nitrobenzoate derivatives. dergipark.org.tr The electronic interplay between the electron-withdrawing nitro and bromo groups and the ester functionality dictates the molecule's behavior in chemical reactions and its interactions with biological targets.

The position of the nitro group is a critical determinant of reactivity. rsc.org For instance, a nitro group at the 2- or 4-position relative to a leaving group can significantly activate the ring for nucleophilic aromatic substitution (SNAr) reactions. This is due to the ability of the nitro group to stabilize the negatively charged Meisenheimer complex intermediate through resonance. In contrast, a meta-nitro group provides less stabilization, rendering the compound less reactive in SNAr reactions.

The biological activity of these isomers can also vary significantly. For example, in a study on methyl 4-aminobenzoate (B8803810) derivatives, methyl 4-amino-2-nitrobenzoate was found to be a potent inhibitor of glutathione (B108866) S-transferase (GST), while other isomers showed different inhibitory profiles. researchgate.net This highlights how the specific arrangement of functional groups is crucial for molecular recognition by enzymes and receptors.

The following table illustrates the impact of positional isomerism on the properties of some bromo-nitrobenzoate derivatives.

| Isomer | Key Positional Features | Impact on Reactivity/Activity |

| This compound | Ortho-nitro group to the ester, meta-bromo to the ester. | The ortho-nitro group strongly influences the ester's reactivity and the overall electronic nature of the ring. |

| Methyl 4-bromo-3-nitrobenzoate | Meta-nitro and para-bromo to the ester. | Different electronic distribution compared to the 2-nitro isomer, affecting reaction pathways and biological target interactions. |

| Methyl 5-bromo-2-nitrobenzoate | Ortho-nitro and meta-bromo to the ester, but with bromine at a different position. | Alters steric hindrance and electronic effects, potentially leading to different reactivity and biological profiles. |

Correlation of Structural Features with Synthetic Utility and Reactivity Profiles

The bromine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for constructing more complex molecular architectures. The reactivity of the C-Br bond in these reactions can be modulated by the electronic effects of the other substituents on the ring.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. missouri.edu The nitro group can also be readily reduced to an amino group, providing a key step in the synthesis of various heterocyclic compounds and other functionalized molecules. evitachem.com This transformation opens up a vast chemical space for further derivatization.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, including amides, acid chlorides, and other esters. This versatility makes these compounds valuable intermediates in multi-step syntheses.

The following table summarizes the correlation between key structural features and their synthetic utility.

| Structural Feature | Reactivity Profile | Synthetic Utility |

| Bromine Atom | Can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. sci-hub.se | Introduction of various aryl, alkyl, and vinyl groups. |

| Nitro Group | Strongly electron-withdrawing, directing meta-substitution in electrophilic reactions. Can be reduced to an amino group. missouri.edunih.gov | Precursor for anilines, which are key building blocks for many pharmaceuticals and materials. evitachem.com |

| Methyl Ester | Can be hydrolyzed to a carboxylic acid or converted to other derivatives. nih.gov | Allows for the introduction of a wide range of functional groups through amide bond formation or other esterifications. |

Strategic Derivatization for Enhanced Biological or Material Properties

The targeted modification, or derivatization, of this compound is a key strategy for enhancing its properties for specific applications. researchgate.net By understanding the structure-activity relationships, chemists can rationally design and synthesize new molecules with improved biological efficacy or desired material characteristics.

In the context of medicinal chemistry, derivatization is often aimed at improving a compound's potency, selectivity, and pharmacokinetic properties. For example, the introduction of specific functional groups can enhance binding to a biological target, such as an enzyme or receptor. The reduction of the nitro group to an amine, followed by acylation or alkylation, can lead to a wide range of amides and amines with diverse biological activities. nih.gov Studies have shown that substituted nitrobenzoates can exhibit inhibitory activity against various enzymes, and strategic derivatization can optimize these interactions. researchgate.net

For material science applications, derivatization can be used to tune the optical, electronic, or thermal properties of the molecule. For instance, the introduction of extended π-conjugated systems through cross-coupling reactions at the bromine position can lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical behavior. The ability to systematically modify the structure allows for the creation of materials with tailored properties for use in organic electronics, sensors, or other advanced applications.

The following table provides examples of strategic derivatization and the potential enhancements in properties.

| Derivatization Strategy | Target Property Enhancement | Example Application Area |

| Reduction of nitro group to amine, followed by amide formation | Improved biological activity and target binding. nih.gov | Medicinal Chemistry (e.g., enzyme inhibitors). researchgate.net |

| Suzuki coupling at the bromine position with an aromatic boronic acid | Extended π-conjugation, altered optical and electronic properties. | Material Science (e.g., organic light-emitting diodes, dyes). |

| Hydrolysis of the ester to a carboxylic acid, followed by polymer incorporation | Integration into a polymer backbone for modified material properties. | Polymer Chemistry (e.g., functional polymers). |

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2 Nitrobenzoate

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For methyl 3-bromo-2-nitrobenzoate, such studies are yet to be published.

Electronic Structure Analysis and Molecular Orbital Theory

A detailed analysis of the electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), is not available in the current body of scientific literature. This type of analysis would be crucial for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Conformational Analysis and Stability Studies

The presence of the ester and nitro groups, which can rotate relative to the benzene (B151609) ring, suggests the possibility of different conformers for this compound. A computational study on its conformational landscape would identify the most stable geometries and the energy barriers between them. At present, no such conformational analysis or stability studies have been reported.

Reaction Mechanism Elucidation: A Path Not Computationally Modeled

While this compound is used in chemical synthesis, the detailed mechanisms of its reactions have not been elucidated through computational modeling.

Transition State Theory and Reaction Pathway Energetics

The application of transition state theory through computational methods allows for the mapping of reaction pathways and the calculation of activation energies. This provides a quantitative understanding of reaction kinetics. For reactions involving this compound, such as nucleophilic aromatic substitution, no computational studies on the transition states or the energetics of the reaction pathways have been published.

Prediction of Regioselectivity and Stereoselectivity

The substitution pattern on the benzene ring makes the prediction of regioselectivity in its reactions a key question. While chemists can make predictions based on established electronic and steric effects, computational models can provide more precise, quantitative predictions of where a reaction is most likely to occur. To date, no specific computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound are available.

Molecular Dynamics Simulations: Intermolecular Interactions Unseen

Molecular dynamics simulations can model the behavior of molecules over time, providing insights into their interactions with other molecules, including solvents or biological macromolecules. A particular area of interest for aromatic compounds is the study of π-stacking interactions. However, no molecular dynamics simulations focusing on the interactions of this compound have been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. scienceforecastoa.com For complex molecules like this compound, where experimental data may be limited, QSAR and QSPR studies on analogous compounds, particularly nitroaromatic derivatives, provide valuable insights. These models are instrumental in predicting the behavior of new chemical entities, thereby guiding synthesis and testing efforts in a more rational and efficient manner. ijpras.com

QSAR and QSPR models are built upon the principle that the activity and properties of a chemical are determined by its molecular structure. longdom.org By quantifying structural features through molecular descriptors, it becomes possible to establish mathematical relationships that predict the behavior of untested compounds. ijpras.com These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical.

QSAR Modeling for Analogous Nitroaromatic Compounds

QSAR studies on nitroaromatic compounds have been extensively conducted to predict their biological activities, most notably their toxicity. mdpi.com The presence of the nitro group often imparts significant biological effects, and understanding the structural features that modulate this activity is crucial.

Research on the toxicity of nitroaromatic compounds against the aquatic ciliate Tetrahymena pyriformis has identified several key descriptors. nih.gov These studies often employ multiple linear regression (MLR) to build models that link toxicity (expressed as the inverse logarithm of the 50% growth inhibition concentration, log (IGC₅₀)⁻¹) to descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), hydrophobicity (logP), and other electronic and spatial parameters. nih.gov A lower E_LUMO value in nitroaromatics is often associated with increased toxicity, as it indicates a greater ease of accepting electrons, a key step in the mechanism of toxic action for many of these compounds.

In a similar vein, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to nitrofuranyl amides and related aromatic compounds with anti-tubercular activity. nih.gov These studies use a training set of compounds with known activity to build models that are then validated using an external test set. nih.gov The resulting models, which can have predictive abilities greater than 70%, provide 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov This information is invaluable for designing new derivatives with enhanced potency.

Table 1: Representative Descriptors and Statistical Parameters in QSAR Models for Nitroaromatic Compounds

| Model Type | Organism/Activity | Key Descriptors | Statistical Methods | Validation (R², Q²) | Reference |

| 2D-QSAR | Tetrahymena pyriformis (Toxicity) | E_LUMO, logP, Molecular Connectivity Indices | MLR | R² > 0.64 (external) | nih.gov |

| 3D-QSAR | Mycobacterium tuberculosis (Anti-tubercular) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | CoMFA, CoMSIA | Q² > 0.5, Predictive R² > 0.7 | nih.gov |

| QSAR | Rodents (Acute Oral Toxicity) | Hydrophobicity, Electrostatic Interactions, Van der Waals Interactions | SiRMS | R² = 0.96-0.98, Q² = 0.84-0.93 | mdpi.com |

| QSAR | Scenedesmus obliguus (Algae Toxicity) | E_LUMO, E_HOMO, K_OW, BCF | MLR | R² = 0.86 (internal) | mdpi.com |

Note: R² is the coefficient of determination, indicating the goodness of fit. Q² is the cross-validated R², indicating the predictive ability of the model.

QSPR Modeling for Analogous Nitroaromatic Compounds

QSPR studies on nitroaromatic compounds often focus on predicting their physicochemical properties, which are important for safety and material science applications. A significant area of research has been the prediction of thermal stability, often quantified by the heat of decomposition. core.ac.uk

Studies have successfully applied QSPR methodology to predict the decomposition enthalpies of various nitroaromatic compounds. nih.gov These models have been developed using descriptors calculated from both semi-empirical (AM1) and more rigorous Density Functional Theory (DFT) methods. nih.gov The resulting models show a high correlation between calculated and experimental data, with R² values often exceeding 0.98. nih.gov This indicates that properties like decomposition reactivity can be accurately predicted, providing a valuable screening tool for the thermal stability of new nitroaromatic compounds. nih.gov

Another important property investigated through QSPR is the gross heat of combustion. For a set of 32 nitroaromatic compounds, a QSPR model was developed using a genetic algorithm to select the most relevant molecular descriptors. scientific.net The resulting multiple linear regression model demonstrated excellent statistical significance, with a correlation coefficient (R²) of 0.997 and a leave-one-out cross-validation coefficient (Q²_CV) of 0.995, indicating high robustness and internal predictive capability. scientific.net Such models can provide a reliable and cost-effective way to estimate the energetic properties of nitroaromatic compounds for engineering purposes. scientific.net

The melting point of carbocyclic nitroaromatic compounds has also been the subject of QSPR studies. By optimizing the structures of 60 compounds at the B3LYP/6-31G(d) level of theory, researchers developed models using multiple linear regression and artificial neural networks. longdom.org The artificial neural network model, in particular, showed superior predictive power with a correlation coefficient (R) of 0.997. longdom.org

Table 2: Representative Descriptors and Statistical Parameters in QSPR Models for Nitroaromatic Compounds

| Property Predicted | Compound Class | Key Descriptors | Computational Method | Statistical Validation (R²) | Reference |

| Decomposition Enthalpy | Nitroaromatics | Constitutional, Topological, Quantum Chemical (DFT) | DFT, AM1 | > 0.98 | nih.gov |

| Heat of Decomposition | Nitroaromatics | Constitutional, Topological | MLR | R²_IN = 0.81-0.87 | core.ac.uk |

| Gross Heat of Combustion | Nitroaromatics | Molecular Structure Descriptors | Genetic Algorithm, MLR | R² = 0.997, Q²_CV = 0.995 | scientific.net |

| Melting Point | Carbocyclic Nitroaromatics | Electronic, Topological | DFT (B3LYP/6-31G(d)), ANN | R = 0.997 | longdom.org |

Note: R²_IN refers to the internal coefficient of determination. Q²_CV is the cross-validated correlation coefficient. R is the correlation coefficient.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Elucidation of Molecular Structure and Purity

Spectroscopy is a cornerstone for determining the precise arrangement of atoms within the Methyl 3-bromo-2-nitrobenzoate molecule and for verifying its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of this compound. Analysis of the ¹H NMR spectrum is confirmed to be consistent with the compound's structure, and NMR is also utilized to establish purity levels, which are typically found to be ≥97.0% chemscene.com.

The ¹H NMR spectrum provides information about the electronic environment of the protons. For this compound, one would expect to see distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) of the three aromatic protons on the benzene (B151609) ring are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the ester group. Their splitting patterns (multiplicities) and coupling constants (J values) would reveal their relative positions (ortho, meta, para) to each other. The methyl protons of the ester group (-OCH₃) would typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are indicative of the substituent effects. While specific experimental data for ¹⁵N or ¹⁹F NMR are not commonly reported for this compound, they could be applicable if isotopic labeling were used or if fluorine substituents were present.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet |

Note: This table is based on theoretical predictions and typical chemical shift ranges for similar structures. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. In the analysis of this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (260.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for this type of ester could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of the nitro group (-NO₂) is also a possible fragmentation pathway. Analysis of these fragment ions helps to confirm the different components of the molecular structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be particularly useful for analyzing nitroaromatic compounds, sometimes employing derivatization to enhance detection sensitivity.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 259/261 | [M]⁺ | Molecular ion peak with bromine isotope pattern. |

| 228/230 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 213/215 | [M - NO₂]⁺ | Loss of the nitro group. |

| 200/202 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

Note: This table represents plausible fragmentation patterns. The relative intensities would depend on the ionization method and energy.

Chromatographic Separations for Purity Profiling and Impurity Analysis

Chromatographic techniques are indispensable for separating this compound from any impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. For this compound, which has a predicted boiling point of approximately 288°C chemdad.com, GC-MS could be used to detect trace-level impurities that may arise during its synthesis. Isomeric impurities, such as other positional isomers of bromo-nitrobenzoate, are potential process-related impurities that could be separated and identified using this method. In a typical GC-MS analysis, a sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides definitive identification of the eluted peaks.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity and quantifying the amount of this compound in a sample. These techniques are particularly well-suited for non-volatile or thermally sensitive compounds.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring and nitro group in the molecule are strong chromophores. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. For related isomers like nitrobenzoic acids, specific chromatographic separation procedures have been developed to distinguish between them.

Table 3: Typical HPLC/UPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min (HPLC), 0.3-0.5 mL/min (UPLC) |

| Detection | UV at a wavelength between 220-280 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Note: These are general parameters; method optimization is required for specific applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This compound is a solid with a reported melting point of 116-117 °C chemdad.com. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the substitution pattern on the benzene ring and reveal the conformation of the ester group relative to the ring. Furthermore, the analysis would detail the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing in the solid state. While specific crystal structure data for this compound is not publicly available, this technique remains the gold standard for absolute structure confirmation.

Advanced Techniques for Reaction Monitoring and Kinetic Studies

The elucidation of reaction mechanisms and the optimization of synthetic routes for compounds like this compound rely on a detailed understanding of reaction kinetics and the ability to monitor the transformation of reactants into products in real-time. Advanced analytical methodologies have become indispensable tools for researchers in this endeavor, providing in-situ and real-time data that was previously unattainable. These techniques allow for the continuous tracking of species concentrations, the identification of transient intermediates, and the precise determination of kinetic parameters.

Modern spectroscopic and chromatographic methods offer a window into the dynamic chemical processes involved in the synthesis and subsequent reactions of this compound. Techniques such as in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy, real-time Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are at the forefront of this analytical revolution. These methods are crucial for developing robust, efficient, and safe chemical processes.

For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction where an aryl halide like this compound is a potential substrate, in-situ monitoring is key. A study on Suzuki-Miyaura cross-coupling reactions utilized in-situ FT-IR to conduct kinetic studies, demonstrating the power of this technique in unraveling complex catalytic cycles. researchgate.net Similarly, the progress of such reactions can be monitored using nanogap-enhanced Raman scattering (SERS), which provides high sensitivity for in-situ kinetic analysis of the consumption of aryl halides. nih.gov